molecular formula C12H14Cl2N4O B14399838 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide CAS No. 89867-30-1

2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide

Cat. No.: B14399838
CAS No.: 89867-30-1
M. Wt: 301.17 g/mol
InChI Key: FDXLTNCFKBQHEX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide typically involves the reaction of 3,4-dichlorophenylhydrazine with N-methylpyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent to facilitate the formation of the hydrazinylidene linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide involves its interaction with bacterial enzymes. It has been shown to inhibit the activity of sortase A transpeptidase, an enzyme crucial for the formation of bacterial biofilms. By inhibiting this enzyme, the compound prevents the bacteria from forming protective biofilms, making them more susceptible to conventional antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide is unique due to its specific combination of a dichlorophenyl group and a pyrrolidine carboxamide moiety. This unique structure contributes to its potent antimicrobial activity and its ability to inhibit biofilm formation more effectively than some other phenylhydrazinylidene derivatives .

Properties

CAS No.

89867-30-1

Molecular Formula

C12H14Cl2N4O

Molecular Weight

301.17 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide

InChI

InChI=1S/C12H14Cl2N4O/c1-15-12(19)18-6-2-3-11(18)17-16-8-4-5-9(13)10(14)7-8/h4-5,7,16H,2-3,6H2,1H3,(H,15,19)

InChI Key

FDXLTNCFKBQHEX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCCC1=NNC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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